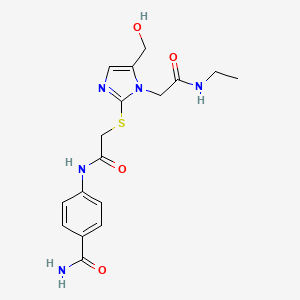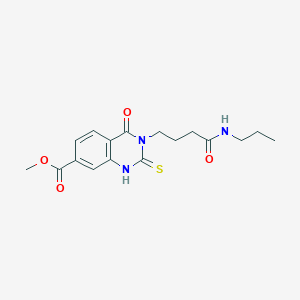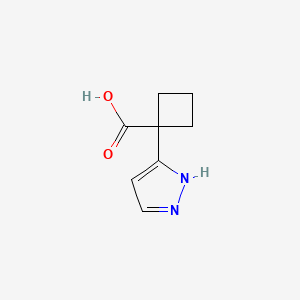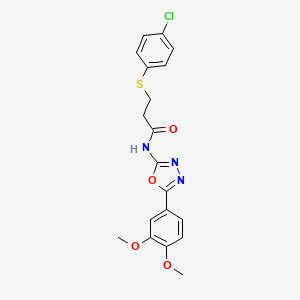![molecular formula C21H17NO3 B2552798 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone CAS No. 317833-15-1](/img/structure/B2552798.png)
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(phenyl)methanone (hereafter referred to as “3a,11c-DHC”) is a naturally occurring compound found in the genus of plants known as Salvia divinorum. It is an isoxazole derivative, which is a type of heterocyclic compound that contains an oxygen atom connected to two carbon atoms, a nitrogen atom, and a sulfur atom. 3a,11c-DHC has been studied extensively due to its potential therapeutic and pharmacological properties, including its ability to act as a serotonin and dopamine agonist.
Scientific Research Applications
Photostabilizing and Fluorescent Properties
Research demonstrates the synthesis and characterization of novel fluorescent monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone, showcasing induced fluorescence properties and enhanced photostability. These compounds exhibit red-shifted absorption maxima, high molar extinction coefficients, and emit in the far-red region, indicating potential applications in materials science, particularly in the development of stable, efficient fluorescent materials for various technological applications (Jadhav, Shinde, & Sekar, 2018).
Synthetic Methodologies
Several studies outline novel synthetic methodologies for the creation of chromene derivatives, which are of significant interest due to their potential biological activities and applications in medicinal chemistry. For instance, one study details an ultrasound-assisted one-pot synthesis of disubstituted and trisubstituted 1H-benzo[f]chromene derivatives, highlighting a novel, efficient, and rapid method performed under solvent-free conditions with ultrasonic irradiation (Sandaroos & Damavandi, 2013). Another research introduces a catalyst-free one-pot synthesis of diversely substituted 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions, demonstrating a method that emphasizes sustainability and efficiency in organic synthesis (Brahmachari & Nayek, 2017).
Supramolecular Chemistry
The study of supramolecular networks in chromeno isoxazol derivatives reveals significant insights into the structural and interaction patterns of these compounds. Research on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its 9-chloro analogue at 100 K elucidates how minor modifications in molecular scaffolds can lead to substantial differences in intermolecular interaction patterns, with implications for the design of molecular materials with tailored properties (Rajalakshmi et al., 2012).
Catalytic and Synthetic Applications
Another area of application involves the efficient synthesis of complex molecules through catalytic processes. For example, research into the synthesis of novel trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles showcases an effective protocol for creating a new series of compounds with potential applications in medicinal chemistry and material science, highlighting the role of novel synthetic strategies in expanding the repertoire of functional molecules (Bonacorso et al., 2017).
properties
IUPAC Name |
[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(15-7-2-1-3-8-15)22-20-16(13-25-22)12-24-18-11-10-14-6-4-5-9-17(14)19(18)20/h1-11,16,20H,12-13H2/t16-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUSUZKQVRQLKS-OXJNMPFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

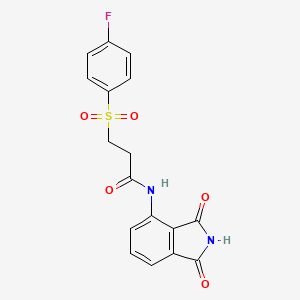
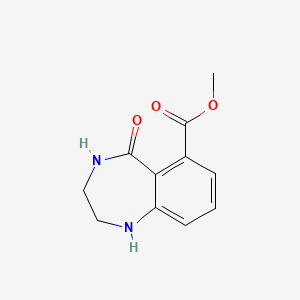
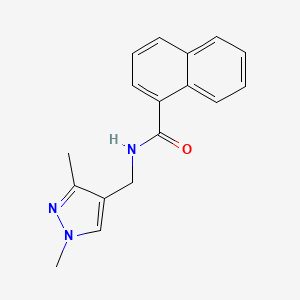
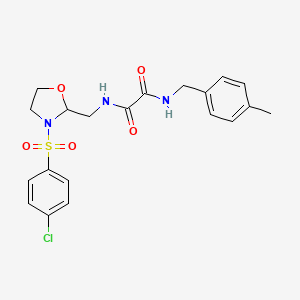
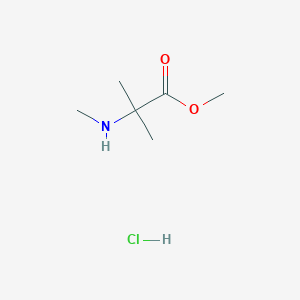
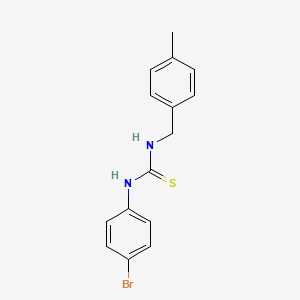
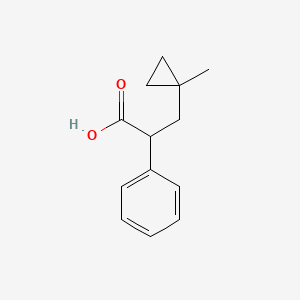
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
